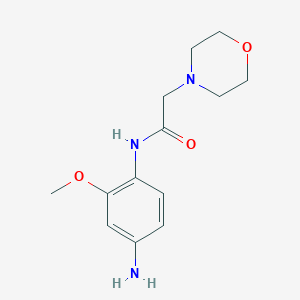

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

¹³C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS) :

- m/z 265.31 [M+H]⁺ (calculated for C₁₃H₁₉N₃O₃),

- Fragments at m/z 180.20 (loss of morpholine) and m/z 139.15 (loss of acetamide group) .

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-18-12-8-10(14)2-3-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCAVIJMBLMXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methoxyaniline and morpholine.

Acylation Reaction: The 4-amino-2-methoxyaniline undergoes acylation with chloroacetyl chloride to form N-(4-amino-2-methoxy-phenyl)-2-chloroacetamide.

Substitution Reaction: The chloroacetamide intermediate is then reacted with morpholine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the process would be designed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of N-(4-Hydroxy-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide.

Reduction: Formation of this compound.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide exhibits anticancer activity. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. Studies have shown that it can activate caspase pathways, which are crucial for programmed cell death, suggesting its potential as a therapeutic agent in cancer treatment .

1.2 Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against herpes viruses. Its mechanism involves inhibition of viral replication by targeting specific enzymes involved in the viral life cycle. This application is critical given the need for new antiviral agents with lower toxicity profiles compared to existing treatments .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Research has focused on modifying various substituents on the morpholine and acetamide moieties to enhance potency and selectivity against target cells. For instance, variations in the amino group have been shown to significantly influence the compound's anticancer efficacy .

Pharmacological Studies

3.1 In Vivo Studies

In vivo studies have demonstrated the pharmacokinetic properties of this compound, revealing its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for assessing the compound's viability as a drug candidate. Preliminary results indicate favorable bioavailability and metabolic stability, making it a promising candidate for further development .

3.2 Toxicology Assessments

Toxicological evaluations are vital to ascertain the safety profile of this compound. Early assessments have focused on determining the compound's cytotoxicity against non-cancerous cell lines, ensuring that therapeutic doses can be administered without significant adverse effects .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxy and amino groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Positional isomerism (e.g., 4-amino vs. 5-amino in ) alters electronic distribution, affecting hydrogen-bonding interactions with biological targets.

- Heterocyclic replacements (e.g., benzimidazole or thiazole ) introduce rigidity and aromaticity, which may influence binding affinity or metabolic stability.

Biological Activity

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 250.30 g/mol

- Functional Groups : Acetamide group, morpholine ring, and a substituted aromatic amine.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the morpholine ring.

- Introduction of the acetamide group.

- Substitution reactions to attach the 4-amino-2-methoxyphenyl moiety.

Each step requires careful control of reaction conditions to maximize yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings related to its activity against various cancer types:

The compound has shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and interference with metabolic pathways essential for cancer cell survival.

Anticonvulsant Activity

In animal models, derivatives similar to this compound have been evaluated for anticonvulsant properties. A study reported that morpholine derivatives exhibited significant protection in the maximal electroshock (MES) test, with notable results at doses of 100 mg/kg .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation pathways.

- Receptor Modulation : It may modulate receptor activity related to neurotransmission, contributing to its anticonvulsant effects.

- Molecular Docking Studies : In silico studies suggest strong binding affinities with target proteins involved in tumorigenesis and neuronal excitability .

Case Studies and Research Findings

-

Antitumor Activity :

- A study demonstrated that morpholine derivatives can significantly inhibit ovarian cancer cell lines by targeting HIF-1α, a key regulator in tumor progression .

- Molecular docking studies indicated favorable interactions between the compound and carbonic anhydrase, suggesting a dual mechanism of action against tumors.

- Anticonvulsant Properties :

Q & A

Q. Characterization :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.39 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) .

- Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]⁺) .

- Elemental Analysis : Validates stoichiometry and purity .

Table 1 : Key Spectral Data for Analogous Compounds

| Technique | Example Data (δ ppm or m/z) | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 7.69 (br s, NH), 4.90 (t, J=3.8 Hz) | |

| ESI-MS | 347 [M+H]⁺, 369 [M+Na]⁺ |

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced Research Question

- Catalyst Screening : Testing bases like Na₂CO₃ vs. K₂CO₃ can influence acylation efficiency. For instance, doubling Na₂CO₃ in stepwise additions improved yields by 58% in morpholine derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance nucleophilicity, while ethanol/dioxane mixtures (1:1) reduce side reactions in cyclization steps .

- Temperature Control : Stirring at room temperature overnight minimizes thermal degradation, as demonstrated in acetyl chloride-mediated syntheses .

Key Consideration : Monitor reaction progress via TLC (e.g., CH₂Cl₂/MeOH gradients) to identify intermediates and byproducts .

How are structural discrepancies resolved between NMR and mass spectrometry data?

Advanced Research Question

- Dynamic Effects in NMR : Broad singlet NH signals (e.g., δ 7.69 ppm) may indicate hydrogen bonding or tautomerism, requiring variable-temperature NMR to confirm .

- High-Resolution MS (HRMS) : Resolves ambiguities in molecular ion assignments (e.g., distinguishing [M+H]⁺ from adducts like [M+Na]⁺) .

- Complementary Techniques : Pair IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) with XRD for unambiguous confirmation .

What purification strategies effectively remove byproducts in morpholine-containing acetamides?

Basic Research Question

- Chromatography : Silica gel chromatography with CH₂Cl₂/MeOH gradients (0–8% MeOH) isolates pure products .

- Recrystallization : Ethyl acetate or ethanol recrystallization removes unreacted starting materials, as shown in yields of 58% for morpholine derivatives .

- Acid-Base Extraction : Washing organic phases with dilute HCl eliminates basic impurities (e.g., excess Na₂CO₃) .

How is X-ray crystallography applied to validate molecular structure?

Advanced Research Question

- Single-Crystal Growth : Slow evaporation of ethyl acetate solutions produces diffraction-quality crystals .

- SHELX Refinement : SHELXL refines positional and thermal parameters, with R-factors <0.065 confirming accuracy (e.g., intramolecular C–H···O interactions) .

- Hydrogen Bonding Analysis : Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing, as seen in related acetamides .

Table 2 : Crystallographic Parameters for Analogous Compounds

| Parameter | Example Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.065 | |

| Bond Length (C–O) | 1.23 Å |

What pharmacological activities are hypothesized for morpholine-acetamide derivatives?

Advanced Research Question

- Structural Analogs : Compounds like Morlincain (N-(2,6-dimethylphenyl)-2-morpholin-4-yl-acetamide) exhibit antiarrhythmic activity, suggesting potential ion channel modulation .

- Targeted Modifications : Introducing sulfone or phosphonate groups (e.g., via methylsulfonyl chloride) could enhance bioavailability or kinase inhibition .

Future Directions : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypothesized mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.